8-[4-[4-(1,1-dioxo-1,2-benzothiazol-3-yl)piperazin-1-yl]butyl]-3-hydroxy-8-azaspiro[4.5]decane-7,9-dione
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Overview
Description
8-[4-[4-(1,1-dioxo-1,2-benzothiazol-3-yl)piperazin-1-yl]butyl]-3-hydroxy-8-azaspiro[45]decane-7,9-dione is a complex organic compound that features a unique structure combining a benzothiazole moiety with a piperazine ring and a spirocyclic system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[4-[4-(1,1-dioxo-1,2-benzothiazol-3-yl)piperazin-1-yl]butyl]-3-hydroxy-8-azaspiro[45]decane-7,9-dione typically involves multi-step proceduresThe spirocyclic system is then formed via cyclization reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and consistency .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
8-[4-[4-(1,1-dioxo-1,2-benzothiazol-3-yl)piperazin-1-yl]butyl]-3-hydroxy-8-azaspiro[4.5]decane-7,9-dione has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or antipsychotic agent.
Materials Science: Its structural properties can be exploited in the design of new materials with specific electronic or mechanical properties.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme interactions and cellular signaling pathways.
Mechanism of Action
The mechanism of action of 8-[4-[4-(1,1-dioxo-1,2-benzothiazol-3-yl)piperazin-1-yl]butyl]-3-hydroxy-8-azaspiro[4.5]decane-7,9-dione involves its interaction with specific molecular targets. The benzothiazole moiety can interact with enzymes or receptors, modulating their activity. The piperazine ring may enhance the compound’s binding affinity and specificity, while the spirocyclic system can provide structural stability .
Comparison with Similar Compounds
Similar Compounds
Benzisothiazolinone: A simpler benzothiazole derivative used as a preservative and antimicrobial agent.
Piperazine Derivatives: Compounds like 3-(piperazin-1-yl)-1,2-benzothiazole, which have shown antipsychotic and antimicrobial activities.
Uniqueness
8-[4-[4-(1,1-dioxo-1,2-benzothiazol-3-yl)piperazin-1-yl]butyl]-3-hydroxy-8-azaspiro[4.5]decane-7,9-dione stands out due to its spirocyclic structure, which is less common in similar compounds. This unique feature can enhance its stability and potentially lead to novel applications .
Properties
CAS No. |
131779-39-0 |
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Molecular Formula |
C24H32N4O5S |
Molecular Weight |
488.6 g/mol |
IUPAC Name |
8-[4-[4-(1,1-dioxo-1,2-benzothiazol-3-yl)piperazin-1-yl]butyl]-3-hydroxy-8-azaspiro[4.5]decane-7,9-dione |
InChI |
InChI=1S/C24H32N4O5S/c29-18-7-8-24(15-18)16-21(30)28(22(31)17-24)10-4-3-9-26-11-13-27(14-12-26)23-19-5-1-2-6-20(19)34(32,33)25-23/h1-2,5-6,18,29H,3-4,7-17H2 |
InChI Key |
NZUDEYKEOCEUJH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC1O)CC(=O)N(C(=O)C2)CCCCN3CCN(CC3)C4=NS(=O)(=O)C5=CC=CC=C54 |
Origin of Product |
United States |
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